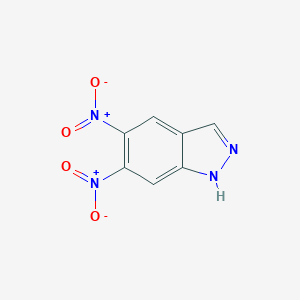

5,6-Dinitro-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6-dinitro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4O4/c12-10(13)6-1-4-3-8-9-5(4)2-7(6)11(14)15/h1-3H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXKLPRHOQGGDQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80208284 | |

| Record name | 5,6-Dinitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59601-91-1 | |

| Record name | 5,6-Dinitro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59601-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dinitroindazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059601911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC49913 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49913 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,6-Dinitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dinitro-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.185 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,6-Dinitroindazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SQR4L6L95 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis and characterization of 5,6-Dinitro-1H-indazole

An In-depth Technical Guide to the Synthesis and Characterization of 5,6-Dinitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of 5,6-Dinitro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and materials science. As a highly functionalized indazole, it serves as a critical building block for the synthesis of more complex molecular architectures. This document outlines a robust synthetic pathway, comprehensive characterization methodologies, and essential safety protocols, grounded in established chemical principles and supported by authoritative references.

The indazole ring system is a prominent bicyclic heterocycle that is isosteric to indole. This structural feature allows indazole-containing molecules to act as effective mimics for biological signaling molecules, making them a cornerstone in modern drug discovery.[1] Indazole derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[2][3][4][5] The introduction of nitro groups onto the indazole core, as in 5,6-Dinitro-1H-indazole, profoundly alters its electronic properties and provides reactive handles for further chemical modification, making it a valuable intermediate for developing novel therapeutic agents and energetic materials.

Synthesis of 5,6-Dinitro-1H-indazole

The synthesis of 5,6-Dinitro-1H-indazole is most effectively achieved through the electrophilic nitration of a suitable indazole precursor. While direct dinitration of 1H-indazole can be challenging to control, a more reliable and regioselective approach involves the nitration of a mono-nitroindazole intermediate, such as 6-nitro-1H-indazole.

Rationale of the Synthetic Approach

The chosen pathway relies on the principles of electrophilic aromatic substitution. The indazole ring is an electron-rich system, susceptible to attack by electrophiles. However, the existing nitro group in 6-nitro-1H-indazole is a powerful deactivating group and a meta-director. The reaction requires harsh conditions—a mixture of concentrated nitric and sulfuric acids—to generate the highly reactive nitronium ion (NO₂⁺). The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the nitronium electrophile. The incoming second nitro group is directed to the 5-position, which is meta to the existing nitro group at the 6-position and is electronically favored for substitution.

Experimental Protocol: Synthesis from 6-Nitro-1H-indazole

Disclaimer: This protocol involves highly corrosive and reactive materials. Appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat, must be worn at all times. The reaction must be performed in a certified chemical fume hood.

Materials:

-

6-Nitro-1H-indazole (1.0 eq)

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Crushed Ice

-

Deionized Water

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice-water bath to 0-5 °C.

-

Precursor Addition: Slowly add 6-nitro-1H-indazole[5][6] to the cold sulfuric acid in small portions, ensuring the temperature does not exceed 10 °C. Stir the mixture until all the solid has dissolved.

-

Nitration: Prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate beaker, keeping it cool. Add this nitrating mixture dropwise to the solution of 6-nitro-1H-indazole over 30-60 minutes. Maintain the reaction temperature strictly between 0 °C and 10 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture onto a large beaker filled with crushed ice. This will precipitate the crude product.

-

Isolation: Isolate the precipitated solid by vacuum filtration. Wash the solid thoroughly with copious amounts of cold deionized water until the filtrate is neutral (pH ~7).

-

Neutralization: To remove any residual acid, suspend the crude product in a saturated sodium bicarbonate solution and stir for 15 minutes. Filter the solid again and wash with deionized water.

-

Purification: Dry the crude product. Recrystallize the solid from ethanol to yield pure 5,6-Dinitro-1H-indazole as a crystalline solid.

Synthesis Workflow Diagram

Caption: Synthetic route for 5,6-Dinitro-1H-indazole.

Characterization and Structural Elucidation

Confirming the identity and purity of the synthesized 5,6-Dinitro-1H-indazole requires a suite of analytical techniques. Each method provides complementary information to build a complete structural profile.

Spectroscopic and Analytical Techniques

-

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for confirming the covalent structure. In the ¹H NMR spectrum (typically run in DMSO-d₆), one would expect to see a broad singlet for the N-H proton at a downfield chemical shift (>13 ppm)[7]. The aromatic region should reveal two singlets corresponding to the protons at the C4 and C7 positions, as they have no adjacent protons for coupling. The proton at C3 will also appear as a singlet. In the ¹³C NMR spectrum, seven distinct carbon signals are expected, with the carbons attached to the nitro groups (C5 and C6) being significantly shifted downfield due to the strong electron-withdrawing effect.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The most prominent signals for 5,6-Dinitro-1H-indazole will be the strong, characteristic asymmetric and symmetric stretching vibrations of the nitro groups (N-O), typically found around 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively.[7] A broad absorption band in the region of 3100-3400 cm⁻¹ would correspond to the N-H stretching vibration.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For 5,6-Dinitro-1H-indazole (C₇H₄N₄O₄), the expected molecular ion peak [M]⁺ would be observed at an m/z ratio of approximately 208.02.[8] High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

Summary of Characterization Data

| Technique | Parameter | Expected Observation |

| ¹H NMR | Chemical Shift (δ) | Aromatic H (C4, C7, C3): ~8.0-9.0 ppm (singlets); N-H: >13 ppm (broad singlet)[7][9] |

| ¹³C NMR | Chemical Shift (δ) | Aromatic C: ~110-150 ppm; C-NO₂ expected to be significantly downfield |

| IR Spectroscopy | Wavenumber (cm⁻¹) | N-O stretch (asymmetric): ~1540 cm⁻¹; N-O stretch (symmetric): ~1350 cm⁻¹; N-H stretch: ~3300 cm⁻¹[7] |

| Mass Spectrometry | m/z Ratio | [M]⁺ at ~208, corresponding to the molecular formula C₇H₄N₄O₄[8] |

| Melting Point | Temperature (°C) | Expected to be a high-melting solid, characteristic of highly polar, crystalline compounds |

Characterization Workflow Diagram

Caption: Workflow for the structural characterization of the title compound.

Safety and Handling

Critical Safety Notice: Dinitro-aromatic compounds are potentially explosive and must be handled with extreme care. They can be sensitive to heat, shock, and friction.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a face shield, flame-retardant lab coat, and heavy-duty gloves.[10][11]

-

Ventilation: All work must be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[10]

-

Static Discharge: Take precautionary measures against static discharge. Ground all equipment and use non-sparking tools.[10]

-

Storage: Store the compound in a cool, dry, and well-ventilated area away from heat sources, sparks, and open flames. Keep it wetted with a desensitizing agent (e.g., water) if required for long-term storage, similar to other energetic materials.[10]

-

Handling: Avoid grinding the material or subjecting it to mechanical shock or friction. Use plastic or rubber-tipped spatulas.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous and potentially explosive chemical waste.

References

- Supporting Information for "Copper-Catalyzed Annulation of Oxime Acetates and Amines: A New Approach to 1H-Indazoles". (n.d.).

-

Oulemda, B., Rakib, E. M., Abbassi, N., Saadi, M., & El Ammari, L. (2014). 1-(4-Methylphenylsulfonyl)-5,6-dinitro-1H-indazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o101. Retrieved from [Link]

-

Wallace, J. M., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 674. Retrieved from [Link]

-

Alkorta, I., Claramunt, R. M., Elguero, J., & Roussel, C. (2022). ¹H NMR spectrum (8.30−8.44 and 7.32−7.40 ppm regions) of 1e in DMSO-d6 at 500 MHz. Molecules. Retrieved from [Link]

-

Alkorta, I., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5868–5879. Retrieved from [Link]

-

O'Dell, D. K., & Nicholas, K. M. (2003). SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES. Semantic Scholar. Retrieved from [Link]

-

Kouakou, K. C., et al. (2014). 6,6′-Dinitro-1,1′-(ethane-1,2-diyl)di(1H-indazole). Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o417. Retrieved from [Link]

-

Marin-Luna, M., Claramunt, R. M., Elguero, J., & Alkorta, I. (2020). The structure and properties of 5,6-dinitro-1H-benzotriazole. Journal of Molecular Structure. Retrieved from [Link]

-

NIST. (n.d.). 1H-Indazole, 6-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Alkorta, I., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (2023). Safety Data Sheet: 2,4-Dinitrophenylhydrazine. Retrieved from [Link]

- CN107805221A - Method for preparing 1H-indazole derivative. (2018). Google Patents.

-

Wang, C., et al. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. Retrieved from [Link]

-

Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. (n.d.). ResearchGate. Retrieved from [Link]

-

5,6-Dinitro-1H-indazole. (n.d.). CAS Common Chemistry. Retrieved from [Link]

-

Plot of X-ray crystallographic data for 6a. (n.d.). ResearchGate. Retrieved from [Link]

-

Indazole From Natural Resources And Biological Activity. (n.d.). Journal of Pharmaceutical Negative Results. Retrieved from [Link]

-

ETAD'S REFERENCE FOR THE SAFE HANDLING OF DYES. (2023). ETAD. Retrieved from [Link]

Sources

- 1. pnrjournal.com [pnrjournal.com]

- 2. 1-(4-Methylphenylsulfonyl)-5,6-dinitro-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 6,6′-Dinitro-1,1′-(ethane-1,2-diyl)di(1H-indazole) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 1H-Indazole, 6-nitro- [webbook.nist.gov]

- 7. mdpi.com [mdpi.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. 5-Nitroindazole(5401-94-5) 1H NMR spectrum [chemicalbook.com]

- 10. chemos.de [chemos.de]

- 11. etad.com [etad.com]

5,6-Dinitro-1H-indazole CAS number 59601-91-1

CAS Number: 59601-91-1 Molecular Formula: C₇H₄N₄O₄ Molecular Weight: 208.13 g/mol

Executive Summary

5,6-Dinitro-1H-indazole is a high-value heterocyclic scaffold primarily utilized as a precursor in the synthesis of fused polycyclic systems, particularly pyrrolo[2,3-g]indazoles and imidazo[4,5-f]indazoles . Its significance lies in its orthogonal reactivity: the electrophilic N-H functionality at position 1 allows for solubility-enhancing derivatization, while the vicinal dinitro motif at positions 5 and 6 serves as a masked diamine. Upon reduction, this core enables the construction of "hinge-binding" pharmacophores critical for Pim kinase inhibition and broad-spectrum antiproliferative drug discovery.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

| Property | Data | Note |

| Appearance | Yellow to orange crystalline solid | Characteristic of polynitro-aromatics |

| Melting Point | >200 °C (Decomposes) | High thermal stability until decomposition |

| Solubility | DMSO, DMF, Pyridine, Acetone | Insoluble in water; sparingly soluble in DCM |

| pKa | ~11-12 (Calculated for N-H) | Increased acidity due to electron-withdrawing nitro groups |

| Hazards | Irritant; Potential Energetic Material | Handle with care due to vicinal nitro groups |

Synthetic Pathways and Protocols

The synthesis of 5,6-dinitro-1H-indazole is non-trivial due to the directing effects of the indazole ring. Direct dinitration of indazole is inefficient. The field-proven protocol involves a stepwise nitration strategy, utilizing 6-nitroindazole as the critical intermediate to force substitution at the sterically crowded 5-position.

Core Synthesis Workflow

The most robust route proceeds via the nitration of 6-nitroindazole using a mixed acid system.

Figure 1: Stepwise synthesis pathway from Indazole to the 5,6-Diamino functional core.[1][2][3][4][5][6]

Detailed Experimental Protocol

Step 1: Preparation of 5,6-Dinitro-1H-indazole Reference Standard: Adapted from Gavara et al. (2011)

-

Reagents: 6-Nitroindazole (1.0 equiv), Potassium Nitrate (

, 1.2 equiv), Concentrated Sulfuric Acid ( -

Setup: 3-neck round-bottom flask equipped with a thermometer and magnetic stirrer.

-

Procedure:

-

Dissolve 6-nitroindazole in concentrated

at 0°C. -

Add

portion-wise over 30 minutes, maintaining temperature <5°C to prevent exotherms. -

Allow the mixture to warm to room temperature and stir for 4 hours. (Monitoring: TLC in 5% MeOH/DCM).

-

Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

Isolation: Filter the resulting yellow precipitate.[7] Wash copiously with cold water until the filtrate is neutral.

-

Purification: Recrystallize from Ethanol/DMF if necessary.

-

Step 2: Reduction to 5,6-Diaminoindazole (The Activation Step) Rationale: The dinitro compound is rarely the final drug; it is the precursor to the diamine.

-

Reagents: 5,6-Dinitroindazole, 10% Pd/C, Hydrazine Hydrate (

), Methanol. -

Procedure:

-

Suspend dinitroindazole in MeOH. Add Pd/C (10% w/w).[2]

-

Heat to reflux and add hydrazine hydrate dropwise (Caution: Gas evolution).

-

Reflux for 2–4 hours until the yellow color disappears (indicating reduction of nitro groups).

-

Filter hot through Celite to remove catalyst. Evaporate solvent to yield the unstable diamine, which should be used immediately.

-

Reactivity & Derivatization Logic

The 5,6-dinitro-1H-indazole molecule presents three distinct sites for chemical modification, enabling a "Make-or-Buy" decision process for library generation.

N1-Functionalization (Solubility & ADME)

The acidic N-H proton (pKa ~11) allows for facile alkylation or arylation. This is typically performed before reduction to the diamine to prevent side reactions.

-

Reagents: Alkyl halides (

), -

Outcome: N1-substituted derivatives (e.g., N1-tosyl, N1-methyl) improve lipophilicity and membrane permeability.

Cyclization of the 5,6-Diamine

The ortho-diamine motif is a "heterocyclic seed."

-

Imidazoles: Condensation with formic acid or orthoesters yields imidazo[4,5-f]indazole .

-

Pyrazines: Reaction with 1,2-dicarbonyls yields pyrazino[2,3-f]indazole .

-

Pyrroles: Larock annulation or condensation with ketones yields pyrrolo[2,3-g]indazole .

Figure 2: Divergent synthesis map for pharmacophore generation.

Pharmaceutical Applications

Pim Kinase Inhibition

The tricyclic systems derived from 5,6-dinitroindazole mimic the ATP-binding motif of kinases. Specifically, pyrrolo[2,3-g]indazole derivatives have shown nanomolar affinity for Pim-1, Pim-2, and Pim-3 kinases. These kinases are overexpressed in hematological malignancies (leukemia, lymphoma), making this scaffold a critical tool in oncology research.

Structural Biology (Crystallography)

The N1-tosyl derivative (1-(4-methylphenylsulfonyl)-5,6-dinitro-1H-indazole) serves as a model compound for studying stacking interactions in nitro-aromatics. The crystal structure reveals that the indazole plane is nearly perpendicular to the tosyl ring (dihedral angle ~89°), a feature that can be exploited to disrupt protein-protein interactions.

Safety & Handling

-

Energetic Potential: As a polynitro aromatic, 5,6-dinitroindazole possesses significant chemical energy. While not classified as a primary explosive, it should be treated as potentially explosive under shock or high heat (>200°C).

-

Toxicity: Like many nitro-aromatics, it is likely a mutagen and skin sensitizer. All manipulations must occur in a fume hood with nitrile gloves.

-

Storage: Store in a cool, dry place away from reducing agents and strong bases.

References

-

Gavara, L., Anizon, F., & Moreau, P. (2011).[2] Synthesis of 1,6-dihydropyrrolo[2,3-g]indazoles using Larock indole annulation. Tetrahedron.

-

Oulemda, B., et al. (2014). 1-(4-Methylphenylsulfonyl)-5,6-dinitro-1H-indazole. Acta Crystallographica Section E.

-

Luo, Z., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules.

-

BenchChem. (2025).[8][9] Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde.

Sources

- 1. 1-(4-Methylphenylsulfonyl)-5,6-dinitro-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US3988347A - Process for the preparation of substituted indazoles - Google Patents [patents.google.com]

- 4. Synthesis of a Series of Diaminoindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Focusing of nitric oxide mediated nitrosation and oxidative nitrosylation as a consequence of reaction with superoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Structure Elucidation of 5,6-Dinitro-1H-indazole

Executive Summary

5,6-Dinitro-1H-indazole is a heterocyclic aromatic compound of significant interest due to the established biological activities of the indazole scaffold in medicinal chemistry and drug development.[1][2][3] The precise structural characterization of such molecules is paramount, as isomeric identity dictates biological function and safety. The presence of two nitro groups introduces challenges in characterization, including potential for high energy and reduced solubility, while also providing unique spectroscopic handles. This guide presents a comprehensive, multi-technique workflow for the unambiguous structure elucidation of 5,6-Dinitro-1H-indazole. By integrating foundational mass spectrometry with advanced spectroscopic and diffraction methods, this protocol serves as a self-validating system, ensuring the highest degree of confidence in the final structural assignment for researchers in synthetic chemistry and drug discovery.

The Strategic Framework for Elucidation: A Triad of Confirmation

The definitive identification of a novel or synthesized compound like 5,6-Dinitro-1H-indazole relies not on a single technique, but on a confluence of evidence from orthogonal methods. Each technique provides a unique piece of the structural puzzle, and their collective agreement constitutes a robust and trustworthy elucidation. Our strategy is built upon three core pillars: establishing the molecular formula, mapping the atomic connectivity, and confirming the three-dimensional arrangement.

Caption: The three-pillar strategy for structure elucidation.

Pillar 1: Foundational Analysis - What is the Formula?

Before assembling the structure, we must first identify the constituent parts. High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis provide the empirical and molecular formula, which is the bedrock of the entire elucidation process.

High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS is chosen over standard mass spectrometry for its ability to measure mass-to-charge ratios to a very high degree of accuracy (typically < 5 ppm). This precision allows for the determination of a unique molecular formula from the exact mass, distinguishing 5,6-Dinitro-1H-indazole (C₇H₄N₄O₄) from other potential isobaric compounds.

Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent (e.g., acetonitrile or methanol). Dilute this solution 100-fold with the same solvent containing 0.1% formic acid to promote ionization.

-

Instrument Setup: Calibrate the mass spectrometer using a known standard immediately prior to analysis. Set the instrument to operate in negative ion mode to detect the deprotonated molecule [M-H]⁻.

-

Data Acquisition: Infuse the sample at a flow rate of 5-10 µL/min. Acquire data over a mass range of m/z 50-500.

-

Data Analysis: Identify the peak corresponding to the [M-H]⁻ ion. The measured mass should be compared against the theoretical exact mass.

Data Presentation: Expected HRMS Data

| Species | Theoretical Exact Mass (m/z) | Required Accuracy |

|---|---|---|

| C₇H₄N₄O₄ | 208.0236 | < 5 ppm |

| [M-H]⁻ | 207.0158 | < 5 ppm |

Elemental Analysis

This classical technique provides the percentage composition of C, H, and N, offering an independent validation of the molecular formula derived from HRMS. The experimentally determined percentages should align with the theoretical values for C₇H₄N₄O₄.

Pillar 2: Connectivity Mapping - How are the Atoms Connected?

With the molecular formula established, the next phase is to determine the bonding framework. Infrared (IR) spectroscopy identifies the functional groups present, while Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed map of the proton and carbon skeleton and their connectivity.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid, non-destructive technique that identifies specific vibrational modes corresponding to functional groups. For 5,6-Dinitro-1H-indazole, we expect to see characteristic absorptions for the N-H bond, aromatic C-H bonds, and, most critically, the nitro (NO₂) groups.[4]

Protocol: Attenuated Total Reflectance (ATR) IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Collection: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: Process the spectrum to identify key absorption bands.

Data Presentation: Key IR Vibrational Frequencies

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

|---|---|---|---|

| ~3300-3400 | Medium, Broad | N-H stretch | Characteristic of the indazole N-H group.[5] |

| ~3100-3000 | Weak | Aromatic C-H stretch | Confirms the presence of the aromatic ring. |

| ~1520-1550 | Strong | Asymmetric NO₂ stretch | A key, strong signal confirming the nitro groups.[6] |

| ~1340-1360 | Strong | Symmetric NO₂ stretch | The second key signal for the nitro groups.[6] |

| ~1620, ~1480 | Medium-Weak | C=C/C=N ring stretches | Vibrations associated with the indazole core. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule. A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments are required for a complete and self-validating assignment. Due to the electron-withdrawing nature of the nitro groups, significant downfield shifts are expected for the aromatic protons and carbons.[6][7][8]

Protocol: Multinuclear NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent, such as DMSO-d₆, which is excellent for solubilizing polar compounds and observing exchangeable protons like N-H.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. The N-H proton may appear as a very broad signal.[6]

-

¹³C & DEPT-135 Acquisition: Acquire a proton-decoupled ¹³C spectrum to identify all carbon environments. A DEPT-135 experiment is run to differentiate between CH and CH₃ (positive signals) and CH₂ (negative signals) carbons; quaternary carbons will be absent.

-

2D NMR Acquisition:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin coupling networks, crucial for identifying adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon (¹J-coupling).

-

HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range couplings between protons and carbons (typically 2-3 bonds, ²J and ³J), which is the key experiment for assembling the molecular fragments and confirming the positions of substituents on the aromatic ring.

-

Data Interpretation & Predicted Spectra

The structure of 5,6-Dinitro-1H-indazole has three aromatic protons (H3, H4, H7) and one N-H proton.

-

H3: Expected to be a singlet, shifted downfield.

-

H4: Expected to be a singlet due to the lack of adjacent protons, significantly deshielded by the C5-NO₂ group.

-

H7: Expected to be a singlet, deshielded by the C6-NO₂ group.

-

N1-H: A broad singlet, very far downfield, typical for indazoles in DMSO-d₆.[6]

Data Presentation: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | DEPT-135 |

|---|---|---|---|

| 1 (N-H) | > 13.5 (broad) | - | - |

| 3 | ~8.4-8.7 | ~135-138 | CH |

| 3a | - | ~120-123 | C |

| 4 | ~8.8-9.1 | ~118-121 | CH |

| 5 | - | ~143-146 | C |

| 6 | - | ~140-143 | C |

| 7 | ~8.2-8.5 | ~112-115 | CH |

| 7a | - | ~138-141 | C |

Note: These are predictions based on data from 5-nitroindazole and 6-nitroindazole and general substituent effects. Actual values may vary.[6][8][9]

The Dispositive Power of HMBC: The final confirmation of the 5,6-dinitro substitution pattern comes from key HMBC correlations. This experiment validates the connectivity in a way that 1D NMR alone cannot.

Caption: Key HMBC correlations confirming the 5,6-dinitro regiochemistry.

-

H4 to C5 and C6: This correlation is critical. The proton at position 4 will show a three-bond coupling to the carbon bearing the nitro group (C5) and a two-bond coupling to the other nitro-substituted carbon (C6).

-

H7 to C5 and C6: Similarly, the proton at position 7 will show correlations to both C6 (³J) and C5 (²J).

-

H3 to C3a and C7a: These correlations confirm the position of H3 on the five-membered ring.

Pillar 3: Unambiguous Spatial Confirmation

While the combination of MS and NMR provides an exceptionally strong case for the proposed structure, single-crystal X-ray diffraction provides the ultimate, irrefutable proof. It generates a three-dimensional model of the molecule as it exists in the crystal lattice, confirming not only connectivity but also bond lengths, bond angles, and planarity.

Causality: X-ray diffraction is considered the "gold standard" for structure determination because it directly visualizes the electron density of the atoms in a molecule, leaving no ambiguity about their relative positions. The successful crystallization of a tosylated derivative of 5,6-dinitroindazole strongly suggests that obtaining suitable crystals of the parent compound is feasible.[1]

Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: This is often the most challenging step. Slow evaporation of a saturated solution is a common starting point. Solvents to explore include acetone, ethanol, or ethyl acetate/hexane mixtures.

-

Crystal Mounting: A suitable single crystal (typically < 0.5 mm in all dimensions, free of cracks) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (e.g., to 100 K) to minimize thermal vibrations. It is then irradiated with monochromatic X-rays while being rotated. A detector collects the diffraction pattern.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. The structure is then solved using direct methods and refined to generate the final atomic coordinates and molecular structure.[1]

Conclusion: An Integrated and Self-Validating Workflow

References

-

Oulemda, B., Rakib, E. M., Abbassi, N., Saadi, M., & El Ammari, L. (2014). 1-(4-Methylphenylsulfonyl)-5,6-dinitro-1H-indazole. Acta Crystallographica Section E: Structure Reports Online, 70(1), o101. [Link]

-

Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Intertek. [Link]

-

Alkorta, I., Claramunt, R. M., Elguero, J., & Roussel, C. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5658–5672. [Link]

-

Shalaby, M. A., & El-Shanshoury, A. E. R. R. (2007). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. Molecules, 12(12), 2717–2755. [Link]

-

Alkorta, I., Claramunt, R. M., Elguero, J., & Roussel, C. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. [Link]

-

Wallace, J. L., & Beaver, C. D. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 674. [Link]

-

The Royal Society of Chemistry. (2014). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. [Link]

-

SpectraBase. (n.d.). 4,6-dinitro-1H-indazole. SpectraBase. [Link]

-

Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

-

White, J. M., Skelton, B. W., & Young, D. J. (2019). Synthesis and Structural Investigation of Some Electron-Rich Nitroaromatics. Australian Journal of Chemistry, 72(3), 184. [Link]

-

Rodríguez, J., Varela, J., Serna, E., et al. (2009). Synthesis and biological properties of new 5-nitroindazole derivatives. Bioorganic & Medicinal Chemistry, 17(1), 377-385. [Link]

-

Moore, P. K., Wallace, P., Gaffen, Z., Hart, S. L., & Babbedge, R. C. (1993). Characterization of the novel nitric oxide synthase inhibitor 7-nitro indazole and related indazoles: antinociceptive and cardiovascular effects. British Journal of Pharmacology, 110(1), 219–224. [Link]

-

Heaps, G., Aziz, L., Wong, M., & Naji, S. (n.d.). Structural Elucidation. Scribd. [Link]

-

Kouakou, C. N., Chicha, H., Rakib, E. M., et al. (2014). 6,6′-Dinitro-1,1′-(ethane-1,2-diyl)di(1H-indazole). Acta Crystallographica Section E: Structure Reports Online, 70(4), o405. [Link]

-

Alkorta, I., Claramunt, R. M., Elguero, J., & Roussel, C. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5658–5672. [Link]

-

ResearchGate. (n.d.). The structure and properties of 5,6-dinitro-1H-benzotriazole. ResearchGate. [Link]

-

Taylor & Francis Online. (n.d.). 7-Nitroindazole – Knowledge and References. Taylor & Francis. [Link]

-

El Ouaal, A., El Messaoudi, N., El Badaoui, H., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Biomolecular Structure and Dynamics, 41(1), 227-239. [Link]

-

Fonseca-Berzal, C., et al. (2024). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. Molecules, 29(21), 4880. [Link]

-

Shikha, D., & Awasthi, R. (2015). Application of I.R. Spectroscopy & Mass Spectrometry in Structural Elucidation of Drugs. International Journal of Advanced Research in Chemical Science, 2(8), 1-8. [Link]

-

Oomens, J., et al. (2006). An infrared spectroscopic study of protonated and cationic indazole. International Journal of Mass Spectrometry, 249-250, 199-205. [Link]

-

ResearchGate. (n.d.). Plot of X-ray crystallographic data for 6a. ResearchGate. [Link]

-

Semantic Scholar. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Semantic Scholar. [Link]

Sources

- 1. 1-(4-Methylphenylsulfonyl)-5,6-dinitro-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. arcjournals.org [arcjournals.org]

- 5. fhi.mpg.de [fhi.mpg.de]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. 5-Nitroindazole(5401-94-5) 1H NMR [m.chemicalbook.com]

- 9. rsc.org [rsc.org]

spectroscopic data (NMR, IR, MS) of 5,6-Dinitro-1H-indazole

[1][2]

Executive Summary & Compound Profile

5,6-Dinitro-1H-indazole is a heterocyclic building block characterized by an electron-deficient indazole core.[1][2] It is primarily utilized as a precursor for 5,6-diaminoindazole derivatives (used in oncology and neuroprotection research).[2][3] Its characterization is challenging due to low solubility in non-polar solvents and the potential for isomer contamination (e.g., 5,7-dinitro isomers) during nitration.[1][3]

| Property | Data |

| IUPAC Name | 5,6-Dinitro-1H-indazole |

| CAS Number | 59601-91-1 |

| Molecular Formula | C₇H₄N₄O₄ |

| Molecular Weight | 208.13 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Melting Point | 234–235 °C (Lit.)[1][2][4] |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in MeOH, DCM.[1][3] |

Synthesis Context & Impurity Profiling

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying regioisomeric impurities.[3]

-

Primary Route: Nitration of 6-nitroindazole using fuming nitric acid/H₂SO₄.[2]

-

Common Impurities:

Isomer Differentiation Logic (Graphviz)

The following decision tree illustrates how to distinguish the target 5,6-isomer from the 5,7-isomer using 1H NMR coupling constants.

Figure 1: NMR logic flow for distinguishing 5,6-dinitroindazole from its 5,7-regioisomer based on proton coupling patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol: Dissolve ~5-10 mg of sample in 0.6 mL DMSO-d₆ . CDCl₃ is not recommended due to poor solubility and aggregation effects.[2][3]

¹H NMR Data (400 MHz, DMSO-d₆)

The 5,6-substitution pattern leaves protons at positions 3, 4, and 7.[1][3] Crucially, H-4 and H-7 are isolated from each other by the nitro groups, resulting in singlets rather than the doublets seen in other isomers.[1][3]

| Position | Shift (δ, ppm) | Multiplicity | Integral | Assignment Logic |

| NH (1) | 13.5 – 14.0 | Broad Singlet | 1H | Acidic indazole NH; exchangeable with D₂O.[1][2] |

| H-4 | 8.85 – 8.95 | Singlet | 1H | Most deshielded aromatic proton.[2] Ortho to 5-NO₂ and peri to N-1/N-2 region.[1][2] |

| H-3 | 8.60 – 8.70 | Singlet | 1H | Pyrazole ring proton.[2] Deshielded by the adjacent electron-deficient ring.[2] |

| H-7 | 8.40 – 8.50 | Singlet | 1H | Ortho to 6-NO₂.[1][2] Upfield relative to H-4 but significantly downfield from unsubstituted indazole.[2] |

Note: Chemical shifts may vary by ±0.05 ppm depending on concentration and water content in DMSO.[3]

¹³C NMR Data (100 MHz, DMSO-d₆)

Expect 7 distinct carbon signals.[2][3][5] The nitro-substituted carbons (C-5, C-6) will appear weak and downfield, while C-3 is typically the most intense methine signal.[1][2]

Infrared Spectroscopy (FT-IR)

Protocol: Prepare a KBr pellet (1-2% sample) or use ATR (Diamond crystal).[2] Ensure the crystal is clean to avoid "ghost" peaks from previous runs.[3]

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Diagnostic Note |

| N-H Stretch | 3250 – 3350 | Medium, Broad | Characteristic of unfunctionalized indazole nitrogen.[1][2] |

| C-H Stretch (Ar) | 3050 – 3100 | Weak | Aromatic C-H vibrations.[2] |

| NO₂ Asymmetric | 1530 – 1550 | Strong | Primary diagnostic. High intensity due to two nitro groups.[2][3] |

| C=C / C=N | 1610 – 1620 | Medium | Indazole ring skeletal vibrations.[2][3] |

| NO₂ Symmetric | 1340 – 1360 | Strong | Secondary diagnostic. Confirms nitro presence.[2][3] |

Mass Spectrometry (MS)

Protocol: Direct infusion ESI (Electrospray Ionization) or LC-MS.[2]

MS Data Profile[2][3][6][7][8]

-

Molecular Ion (MW 208.13):

Fragmentation Pathway (ESI+)

The fragmentation is dominated by the sequential loss of nitro groups and the cleavage of the heterocyclic ring.

Figure 2: Proposed ESI(+) fragmentation pathway for 5,6-dinitroindazole.

References

-

BenchChem. (n.d.).[2][3] 2-Methyl-6-nitro-2H-indazole & Related Nitroindazoles.[1][2] Retrieved from

-

Organic Syntheses. (1939).[2][3] 5-Nitroindazole Synthesis and Properties. Coll. Vol. 2, p. 457.[2][3] Retrieved from [2]

-

Royal Society of Chemistry. (2013).[2][3] 1-(4-Methylphenylsulfonyl)-5,6-dinitro-1H-indazole Crystal Structure.[1][2][6] Retrieved from [2]

-

National Institutes of Health (NIH). (2022).[2][3] Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives. PMC.[2][3] Retrieved from

-

SpectraBase. (2025).[2][3] 4,6-Dinitro-1H-indazole NMR Spectrum (Comparative Reference). Retrieved from [2]

Sources

- 1. US3988347A - Process for the preparation of substituted indazoles - Google Patents [patents.google.com]

- 2. 7-Nitroindazole - Wikipedia [en.wikipedia.org]

- 3. EPA - TTN EMC - Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra [www3.epa.gov]

- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 59601-91-1 Name: 5,6-dinitro-1H-indazole [xixisys.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

Introduction: The Dynamic Nature of the Indazole Core

An In-Depth Technical Guide to the Tautomerism of 5,6-Dinitro-1H-indazole

This guide provides a detailed technical exploration of the tautomeric phenomena in 5,6-dinitro-1H-indazole. Tailored for researchers, medicinal chemists, and professionals in drug development, this document synthesizes foundational principles of tautomerism with specific experimental and computational insights relevant to the indazole scaffold. We will delve into the structural possibilities, the analytical methodologies required for their characterization, and the predictive power of computational chemistry in understanding the tautomeric landscape of this highly functionalized heterocyclic system.

Indazole, a bicyclic aromatic heterocycle, is a cornerstone of many pharmacologically active compounds. Its structural versatility is, in part, due to a phenomenon known as annular tautomerism, a specific type of prototropic tautomerism where a proton can reside on either of the two nitrogen atoms in the pyrazole ring.[1][2] This results in two primary tautomeric forms: the 1H-indazole and the 2H-indazole.

Generally, the 1H-tautomer is thermodynamically more stable than the 2H-form due to its benzenoid, rather than quinonoid, electronic structure.[3][4] However, the tautomeric equilibrium can be influenced by a variety of factors including the electronic nature of substituents, solvent polarity, temperature, and solid-state packing forces.[3][5] The introduction of two strongly electron-withdrawing nitro groups at the 5 and 6 positions of the indazole core, as in 5,6-dinitro-1H-indazole, is expected to significantly impact the electronic distribution and, consequently, the tautomeric preference.

This guide will explore the tautomeric landscape of 5,6-dinitro-1H-indazole, outlining the theoretical underpinnings and the practical methodologies to elucidate the predominant tautomeric forms.

A simplified representation of the tautomeric equilibrium in 5,6-dinitro-indazole.

Structural Elucidation via Spectroscopic Methods

The determination of the predominant tautomeric form of 5,6-dinitro-1H-indazole in different phases (solution and solid-state) relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution.[6] The chemical shifts of protons and carbons are highly sensitive to the electronic environment, which differs significantly between the 1H and 2H tautomers.

Expected Spectral Features:

-

¹H NMR: The most telling signal is that of the N-H proton, which is expected to appear at a significantly downfield chemical shift (typically >13 ppm in DMSO-d₆) due to its acidic nature and potential for hydrogen bonding.[7][8] The protons on the benzene ring (H-3, H-4, and H-7) will also exhibit distinct chemical shifts and coupling patterns for each tautomer. For the 1H tautomer, the H-7 proton is expected to be the most downfield of the aromatic protons due to the anisotropic effect of the adjacent pyrazole ring.

-

¹³C NMR: The carbon chemical shifts, particularly for C-3a and C-7a, are diagnostic. In the 1H tautomer, these carbons are part of a more aromatic system and will have characteristic shifts. The quinonoid structure of the 2H tautomer would lead to a notable upfield or downfield shift of these and other carbons in the benzene ring.[9]

Table 1: Comparison of ¹H NMR Chemical Shifts (ppm) for Related Nitro-Indazoles in DMSO-d₆

| Compound | H-3 | H-4 | H-7 | N-H | Reference |

| 5-Nitro-1H-indazole | 8.43 | 8.84 | 7.75 | 13.77 | [8] |

| 3-Methyl-5-nitro-1H-indazole | - | 8.79 | 7.64 | 13.1 | [7] |

| Predicted 5,6-Dinitro-1H-indazole | ~8.5-8.7 | ~9.0-9.2 | ~8.0-8.2 | >13.5 | - |

Experimental Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of 5,6-dinitro-1H-indazole in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is crucial as it is a polar, aprotic solvent that can solubilize the compound and slow down proton exchange, allowing for the observation of the N-H proton signal.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

2D NMR: Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to assign proton and carbon signals unequivocally.

-

Interpretation: Compare the observed chemical shifts and coupling constants with data from known 1H- and 2H-indazoles to determine the predominant tautomer in solution. The observation of a single set of sharp signals would suggest the presence of one dominant tautomer.

UV-Vis Spectroscopy

The electronic transitions, and thus the UV-Vis absorption spectra, of the 1H and 2H tautomers are expected to differ. The benzenoid 1H-tautomer typically has absorption maxima at shorter wavelengths compared to the more conjugated, quinonoid 2H-tautomer.[10] The presence of nitro groups, which are strong chromophores, will result in complex spectra with absorptions likely extending into the visible region.[11]

Experimental Protocol: UV-Vis Spectroscopy

-

Solution Preparation: Prepare dilute solutions of 5,6-dinitro-1H-indazole in solvents of varying polarity (e.g., hexane, acetonitrile, ethanol).

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a range of 200-700 nm.[12]

-

Analysis: Analyze the position and intensity of the absorption maxima. A shift in the absorption bands with solvent polarity (solvatochromism) can provide insights into the nature of the electronic transitions and may indicate a shift in the tautomeric equilibrium.[13]

Workflow for the comprehensive analysis of tautomerism in 5,6-dinitro-1H-indazole.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information in the solid state. While obtaining suitable crystals can be challenging, a crystal structure would definitively identify the tautomeric form present in the crystal lattice and reveal details about intermolecular interactions, such as hydrogen bonding.

While a crystal structure for 5,6-dinitro-1H-indazole itself is not publicly available, the structure of a derivative, 1-(4-Methylphenylsulfonyl)-5,6-dinitro-1H-indazole, has been reported.[14] In this structure, the sulfonyl group is located at the N1 position, which strongly implies that the starting material was the 1H-tautomer. This provides compelling indirect evidence for the predominance of the 1H form. Similarly, the crystal structure of 6,6′-Dinitro-1,1′-(ethane-1,2-diyl)di(1H-indazole) also shows substitution at the N1 position.

Experimental Protocol: X-ray Crystallography

-

Crystallization: Grow single crystals of 5,6-dinitro-1H-indazole by slow evaporation from a suitable solvent or solvent mixture. This is often a trial-and-error process.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

-

Structure Solution and Refinement: Solve and refine the crystal structure to determine atomic positions and connectivity. The position of the hydrogen atom on the pyrazole nitrogen will unequivocally identify the tautomer.

Computational Chemistry Insights

In the absence of complete experimental data, computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers.[9]

Methodology: DFT Calculations

-

Model Building: Construct 3D models of both the 1H- and 2H-tautomers of 5,6-dinitro-1H-indazole.

-

Geometry Optimization and Energy Calculation: Perform geometry optimization and frequency calculations for both tautomers in the gas phase and in solution (using a solvent continuum model like PCM) at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)). The relative energies will indicate the more stable tautomer. It is anticipated that these calculations will show the 1H-tautomer to be significantly more stable.

-

NMR and UV-Vis Simulation: Use the optimized geometries to calculate NMR chemical shifts (GIAO method) and simulate UV-Vis spectra (TD-DFT).[9] These calculated data can then be compared with experimental results to confirm the assignment of the predominant tautomer.

Conclusion and Outlook

The tautomerism of 5,6-dinitro-1H-indazole presents a compelling case study in physical organic chemistry. While direct experimental elucidation of its tautomeric equilibrium is yet to be published, a wealth of data from related nitro-substituted indazoles, combined with the structural evidence from its N1-substituted derivative, strongly supports the predominance of the 1H-tautomer in both solution and the solid state. The powerful electron-withdrawing nature of the two nitro groups stabilizes the benzenoid structure of the 1H form.

For drug development professionals, understanding the stable tautomeric form is critical, as it governs the molecule's shape, hydrogen bonding capabilities, and overall electronic properties, which are key determinants of its interaction with biological targets. The methodologies outlined in this guide provide a robust framework for the comprehensive characterization of this and other complex tautomeric systems.

References

-

SpectraBase. 2-methyl-7-nitro-2H-indazole - Optional[UV-VIS] - Spectrum. [Link]

-

Kouakou, K., Chicha, H., El-Ghozlani, M., et al. (2014). 1-(4-Methylphenylsulfonyl)-5,6-dinitro-1H-indazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o101. [Link]

-

Chicha, H., Kouakou, K., El-Ghozlani, M., et al. (2014). 6,6′-Dinitro-1,1′-(ethane-1,2-diyl)di(1H-indazole). Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o298. [Link]

-

Supporting Information for "Copper-Catalyzed Domino Synthesis of 1H-Indazoles from Oxime Acetates and Amines". [Link]

-

Claramunt, R. M., Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5849–5863. [Link]

-

Larock, R. C., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 674. [Link]

-

Claramunt, R. M., Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. American Chemical Society. [Link]

-

Catalan, J. (2013). On the solvatochromism, dimerization and tautomerism of indazole. ARKIVOC, 2014(2), 57-70. [Link]

-

ResearchGate. UV-vis absorption spectra of the reduction of various nitro compounds. [Link]

-

ResearchGate. 1 H NMR spectrum (8.30−8.44 and 7.32−7.40 ppm regions) of 1e in DMSO-d 6 at 500 MHz. [Link]

-

SpectraBase. 4,6-dinitro-1H-indazole - Optional[1H NMR] - Spectrum. [Link]

-

Claramunt, R. M., Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

-

Alkorta, I., & Elguero, J. (2005). Theoretical estimation of the annular tautomerism of indazoles. Journal of Physical Organic Chemistry, 18(2), 169-175. [Link]

-

Jordan, J. L., et al. (2021). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Earth and Space Chemistry, 5(6), 1438–1446. [Link]

-

ResearchGate. a) UV–vis absorption spectra of 1H‐indazole (blue), 1‐methylindazole... [Link]

-

L-A. D. St-Jean, & M. A. H. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. IU Indianapolis ScholarWorks. [Link]

-

Parrish, D. A., & Shreeve, J. N. (2016). Crystal structure of 4,5-dinitro-1H-imidazole. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 6), 903–905. [Link]

-

Claramunt, R. M., Elguero, J., et al. (2022). Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ResearchGate. [Link]

-

Organic Chemistry Portal. Indazole synthesis. [Link]

- Google Patents. (2014). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.

-

Simeon, S., et al. (2019). Tautomerism in Azo and Azomethyne Dyes: When and If Theory Meets Experiment. Molecules, 24(12), 2292. [Link]

-

Kurbangalieva, A., et al. (2023). Spectroscopic Investigation, Component Analysis, and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one. Molecules, 28(22), 7609. [Link]

-

e-PG Pathshala. (n.d.). Annular tautomerism. BSc Chemistry. [Link]

-

ChemEurope. (n.d.). Tautomer. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 5-Nitroindazole(5401-94-5) 1H NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 10. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 1-(4-Methylphenylsulfonyl)-5,6-dinitro-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.iucr.org [journals.iucr.org]

- 14. pubs.acs.org [pubs.acs.org]

Technical Whitepaper: Solubility Profiling and Solvent Selection for 5,6-Dinitro-1H-indazole

Executive Summary

5,6-Dinitro-1H-indazole (CAS: 7379-32-0) presents a distinct solubility challenge in medicinal chemistry and materials science. Unlike its parent compound, indazole, the introduction of two electron-withdrawing nitro groups at the 5 and 6 positions significantly alters its physicochemical landscape. This modification reduces the basicity of the N2 nitrogen while increasing the acidity of the N1 proton, shifting the molecule's solubility preference toward polar aprotic solvents and alkaline aqueous media.

This guide provides a definitive solubility profile, validated dissolution protocols, and handling strategies to ensure experimental reproducibility. It is designed for researchers requiring stable stock solutions for biological assays (e.g., NOS inhibition) or synthetic intermediates.

Physicochemical Basis of Solubility

To master the solubility of 5,6-Dinitro-1H-indazole, one must understand the intermolecular forces at play. The molecule is a planar, electron-deficient aromatic system.

-

Pi-Stacking & Crystal Lattice Energy: The two nitro groups create a strong dipole moment and facilitate extensive pi-stacking interactions in the solid state. This results in a high melting point (often >200°C) and high lattice energy, requiring solvents with significant dipole strength to disrupt the crystal structure.

-

Acidity (pKa): The electron-withdrawing nature of the nitro groups stabilizes the negative charge on the conjugate base. While unsubstituted indazole has a pKa of ~13.9, 5,6-dinitroindazole is significantly more acidic (estimated pKa ~10–11). Consequently, it acts as a weak acid, showing enhanced solubility in basic buffers (pH > 12) via deprotonation.

-

Hydrogen Bonding: The N1-H serves as a hydrogen bond donor (HBD), while the nitro oxygens and N2 serve as weak hydrogen bond acceptors (HBA). Solvents capable of accepting protons (e.g., DMSO, DMF, Pyridine) are thermodynamically favored.

Solubility Profile in Common Lab Solvents

The following data categorizes solvent compatibility based on thermodynamic favorability and empirical synthesis reports.

Table 1: Solvent Compatibility Matrix

| Solvent Class | Solvent | Solubility Rating | Operational Notes |

| Polar Aprotic | DMSO | High (>50 mg/mL) | Primary Choice. Ideal for biological stock solutions (10–100 mM). Hygroscopic; keep anhydrous to prevent precipitation. |

| DMF | High (>50 mg/mL) | Excellent alternative to DMSO for synthetic reactions. Harder to remove (high boiling point). | |

| Acetone | Moderate/Good | Recrystallization Solvent. Soluble when hot; significant solubility drop upon cooling allows for purification. | |

| Polar Protic | Ethanol | Marginal | Poor solubility at RT. Soluble at reflux. often used as a co-solvent or for recrystallization. |

| Methanol | Marginal | Similar to ethanol but more toxic. Not recommended for routine handling. | |

| Water | Insoluble (<0.1 mg/mL) | Hydrophobic nature dominates. Do not use as a primary solvent. | |

| Acid/Base | 1M NaOH | Soluble | Dissolves via deprotonation (Salt formation). Solution turns deep yellow/orange (formation of nitronate-like resonance). |

| 1M HCl | Insoluble | Nitro groups reduce N2 basicity, preventing protonation/dissolution in dilute acids. | |

| Non-Polar | Hexane | Insoluble | "Anti-solvent." Used to precipitate the compound from organic solutions.[1] |

| DCM | Low/Moderate | Useful for extraction but requires large volumes. |

Visualizing the Solubility Mechanism

The following diagram illustrates the molecular behavior of 5,6-Dinitro-1H-indazole in different solvent environments, highlighting the critical role of pH and polarity.

Figure 1: Mechanistic pathways for dissolution. Note the distinct divergence between neutral water (precipitation) and basic media (ionization).

Validated Experimental Protocols

Protocol A: Preparation of 50 mM Stock Solution (DMSO)

For biological assays (e.g., NOS inhibition, cytotoxicity).

Rationale: DMSO is the gold standard for this compound due to its high dielectric constant. However, DMSO is hygroscopic, and water uptake can cause the hydrophobic nitro-indazole to crash out over time.

-

Weighing: Weigh 10.15 mg of 5,6-Dinitro-1H-indazole into a sterile, amber glass vial (protect from light).

-

Calculation: MW = 209.12 g/mol (approx).

.

-

-

Solvent Addition: Add 970 µL of anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).

-

Dissolution: Vortex vigorously for 30 seconds. If particulate remains, sonicate in a water bath at 35°C for 5 minutes.

-

Checkpoint: Solution should be clear and yellow-tinted.

-

-

Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

-

Shelf Life: 6 months if kept anhydrous.

-

Protocol B: Recrystallization (Purification)

For synthetic purity enhancement.

Rationale: The differential solubility in Acetone (soluble hot, less soluble cold) makes it the ideal solvent for purification.

-

Saturation: Suspend crude 5,6-Dinitro-1H-indazole in Acetone (10 mL per gram of solid).

-

Heating: Heat the mixture to reflux (approx. 56°C) with stirring until fully dissolved.

-

Filtration: If insoluble particles remain (e.g., inorganic salts), filter the hot solution rapidly through a pre-warmed glass frit.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then place in an ice bath (0°C) for 1 hour.

-

Collection: Filter the crystals and wash with cold Hexane (anti-solvent) to remove residual mother liquor.

Solubility Determination Workflow

When exact solubility data is missing for a specific derivative, use this self-validating workflow to determine the "Saturation Limit."

Figure 2: Step-wise dilution protocol (The "1-10-100" Rule) for rapid solubility estimation with minimal sample loss.

Safety & Stability

-

Nitro Group Hazards: Polynitro aromatic compounds can be energetic. While 5,6-dinitroindazole is generally stable, avoid heating dry solids to decomposition temperatures (>250°C).

-

Skin Absorption: DMSO enhances skin permeability. When handling DMSO solutions of this compound, double-gloving (Nitrile) is mandatory to prevent transdermal delivery of the nitro-indazole.

-

Light Sensitivity: Nitro-indazoles can undergo photochemical degradation. Store solids and solutions in amber containers.

References

- Vertex AI Search. (2025). Synthesis and recrystallization of nitroindazoles.

-

BenchChem. (2025).[2] Solubility troubleshooting for Indazole derivatives. Retrieved from 2.

-

PubChem. (2025).[3] 5-Nitroindazole Properties and Safety Data. National Library of Medicine. Retrieved from 4.

-

ResearchGate. (2025). Differential Effects of Solvents DMSO and Ethanol on Biological Assays. Retrieved from 5.

-

Bordwell, F.G. (2017). pKa Table in DMSO. Organic Chemistry Data. Retrieved from 6.

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 5-Nitroindazole | C7H5N3O2 | CID 21501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Nitroindazole | 5401-94-5 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. organicchemistrydata.org [organicchemistrydata.org]

Methodological & Application

Application Notes: 5,6-Dinitro-1H-indazole as a Novel Scaffold for Kinase Inhibitor Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Specificity in Kinase Inhibition

Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[2][3] The indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of several FDA-approved kinase inhibitors such as axitinib and pazopanib.[3][4] This is largely due to its ability to form key interactions with the hinge region of the kinase ATP-binding site.[5]

This document provides a technical guide for utilizing 5,6-Dinitro-1H-indazole as a starting scaffold for the discovery and development of novel kinase inhibitors. The electron-withdrawing nature of the two nitro groups at the 5 and 6 positions offers a unique electronic profile, potentially influencing binding affinities and selectivity. Furthermore, these positions provide reactive handles for synthetic elaboration, enabling the exploration of a diverse chemical space to optimize potency and drug-like properties.

Principle of Kinase Inhibition and the Role of the Indazole Scaffold

Kinase inhibitors function by blocking the activity of protein kinases, thereby interrupting the signaling pathways that drive disease progression.[2] The majority of these inhibitors are ATP-competitive, binding to the active site of the kinase and preventing the binding of ATP, which is necessary for the phosphorylation of substrate proteins.[1] The indazole scaffold is particularly effective in this role due to its structural resemblance to the purine ring of ATP and its capacity for forming hydrogen bonds with the kinase hinge region.[5]

The 5,6-dinitro-1H-indazole scaffold provides a rigid core upon which various substituents can be strategically placed to interact with different regions of the ATP-binding pocket, including the hydrophobic regions and the solvent-exposed front pocket. This allows for the fine-tuning of inhibitor potency and selectivity.

Getting Started: Synthesis and Derivatization of the 5,6-Dinitro-1H-indazole Scaffold

The development of a successful kinase inhibitor program begins with the ability to synthesize a library of diverse analogs for structure-activity relationship (SAR) studies.[6] The 5,6-dinitro-1H-indazole core can be functionalized at several positions, primarily at the N1 position of the indazole ring and through modification or replacement of the nitro groups.

Protocol 1: N-Arylation of 5,6-Dinitro-1H-indazole

This protocol describes a general method for the N-arylation of the 5,6-dinitro-1H-indazole core, a common strategy for extending substituents into the solvent-exposed region of the kinase active site.

Materials:

-

5,6-Dinitro-1H-indazole

-

Aryl boronic acid of choice

-

Copper(II) acetate

-

Pyridine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 5,6-Dinitro-1H-indazole (1 equivalent) in DCM, add the desired aryl boronic acid (1.5 equivalents), copper(II) acetate (1.2 equivalents), and pyridine (2.5 equivalents).

-

Stir the reaction mixture at room temperature for 16-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction with DCM and wash with saturated aqueous sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the N-arylated derivative.

Biochemical Assays: Determining In Vitro Potency (IC50)

The initial evaluation of newly synthesized compounds involves determining their ability to inhibit the enzymatic activity of the target kinase in a biochemical assay.[1] The half-maximal inhibitory concentration (IC50) is a key metric for quantifying inhibitor potency. A variety of assay formats are available, including radiometric, fluorescence-based, and luminescence-based methods.[1][7]

Protocol 2: ADP-Glo™ Luminescence-Based Kinase Assay

The ADP-Glo™ assay is a widely used method that measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[8] The amount of ADP is directly proportional to kinase activity, and a decrease in ADP production in the presence of an inhibitor indicates its potency.

Materials:

-

Recombinant kinase of interest

-

Kinase-specific substrate

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Test compounds (5,6-dinitro-1H-indazole derivatives) dissolved in DMSO

-

White, opaque 384-well plates

Procedure:

-

Kinase Reaction:

-

Prepare a reaction mixture containing the kinase, substrate, and ATP in kinase reaction buffer.

-

Add 1 µL of test compound at various concentrations (typically a 10-point dose response) or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 4 µL of the kinase reaction mixture to each well to initiate the reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Analysis:

-

Measure luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model to determine the IC50 value.

-

Data Presentation: Example IC50 Data for Hypothetical Derivatives

| Compound ID | Modification on Scaffold | Target Kinase | IC50 (nM) |

| Scaffold-01 | N1-phenyl | Kinase X | 850 |

| Scaffold-02 | N1-(4-methoxyphenyl) | Kinase X | 250 |

| Scaffold-03 | N1-(4-fluorophenyl) | Kinase X | 120 |

| Scaffold-04 | N1-(4-pyridyl) | Kinase X | 75 |

Cell-Based Assays: Assessing Cellular Efficacy

While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays are necessary to evaluate a compound's activity in a more physiologically relevant context.[9] These assays can measure a compound's ability to inhibit the target kinase within a living cell, its effect on downstream signaling pathways, and its overall impact on cellular processes like proliferation and survival.[10]

Protocol 3: Western Blot Analysis of Target Phosphorylation

This protocol is used to determine if a compound can inhibit the phosphorylation of a known downstream substrate of the target kinase in cells. A reduction in the phosphorylated substrate is indicative of on-target activity.

Materials:

-

Cancer cell line expressing the target kinase

-

Complete cell culture medium

-

Test compounds

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (total and phospho-specific for the substrate)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Protein electrophoresis and blotting equipment

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-4 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with a primary antibody against the phosphorylated substrate.

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against the total substrate to ensure equal protein loading.

Protocol 4: Cell Proliferation (MTS) Assay

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. It is used to determine the effect of a kinase inhibitor on cell growth and to calculate the GI50 (concentration for 50% growth inhibition).

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

Test compounds

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound.

-

Incubate for 72 hours.

-

Add MTS reagent to each well and incubate for 1-4 hours.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate the percentage of cell growth inhibition and determine the GI50 value.

Structure-Activity Relationship (SAR) Studies

SAR studies are the cornerstone of medicinal chemistry, guiding the iterative process of compound optimization.[11] By systematically modifying the 5,6-dinitro-1H-indazole scaffold and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features required for potent and selective kinase inhibition.[12]

Key Areas for Modification and Exploration:

-

N1-Substitution: As demonstrated in the hypothetical data, this position is crucial for interacting with the solvent-exposed region. Exploring a wide range of aryl and alkyl substituents can significantly impact potency and selectivity.